molecular formula C13H12N6O3 B2535375 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1428363-85-2

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2535375
CAS No.: 1428363-85-2
M. Wt: 300.278
InChI Key: BSNRVNJHNDFEQU-UHFFFAOYSA-N
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Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C13H12N6O3 and its molecular weight is 300.278. The purity is usually 95%.
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Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule characterized by multiple heterocyclic structures, including pyrazole, pyridazine, and isoxazole moieties. These structural components are known to confer diverse biological activities, making this compound a subject of interest in medicinal chemistry.

Structural Features

The molecular formula of the compound is C16H18N4O3C_{16}H_{18}N_{4}O_{3}, and its structure can be broken down into several significant components:

Component Description
PyrazoleA five-membered ring containing two nitrogen atoms, known for its role in various biological activities.
PyridazineA six-membered ring with two adjacent nitrogen atoms, often involved in interactions with biological targets.
IsoxazoleA five-membered ring containing one nitrogen and one oxygen atom, contributing to the compound's pharmacological properties.
AcetamideAn amide functional group that enhances solubility and bioavailability.

Biological Activity

Research indicates that compounds with similar structural features often exhibit significant interactions with various biological targets, including receptors involved in neurotransmission and inflammation. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

A study investigating the antimicrobial properties of various derivatives found that compounds similar to this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated moderate to good efficacy against strains such as Staphylococcus aureus and Escherichia coli.

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

The precise mechanism of action of this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as kinases and other enzymes involved in cellular signaling pathways. This interaction may modulate their activity, leading to therapeutic effects in conditions like cancer and inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the heterocyclic rings significantly influence biological activity. For instance, increasing the number of hydrophobic groups on the pyridazine or introducing electron-donating groups can enhance antimicrobial efficacy.

Case Studies

  • Antibacterial Efficacy : In a comparative study of various pyrazole derivatives, one derivative exhibited superior antibacterial activity against E. coli when a methyl group was introduced at a specific position on the pyrazole ring.
  • Anti-inflammatory Properties : Another study highlighted the anti-inflammatory potential of similar compounds through inhibition of pro-inflammatory cytokines in vitro, suggesting a pathway for further investigation into therapeutic applications for inflammatory diseases.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O3/c1-9-7-10(18-22-9)15-12(20)8-21-13-4-3-11(16-17-13)19-6-2-5-14-19/h2-7H,8H2,1H3,(H,15,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNRVNJHNDFEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)COC2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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